molecular formula C₅H₉N₂O₄P B1144549 Dimethyl (1-Diazo-2-oxopropyl)phosphonate CAS No. 90965-06-3

Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Cat. No.: B1144549
CAS No.: 90965-06-3
M. Wt: 192.11
InChI Key:
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Description

Dimethyl (1-Diazo-2-oxopropyl)phosphonate, also known as (1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester, is a chemical compound with the molecular formula C5H9N2O4P. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its versatility and reactivity, making it a valuable tool in various chemical reactions .

Biochemical Analysis

Biochemical Properties

It is known to act as a nucleophile, selectively targeting electrophilic sites on other molecules .

Cellular Effects

The cellular effects of Dimethyl (1-Diazo-2-oxopropyl)phosphonate are not well-documented. Given its role in the synthesis of various compounds, it is likely that it influences cell function by altering the availability or activity of these compounds. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is sensitive to light and heat , suggesting that its effects may change over time due to degradation. Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported .

Metabolic Pathways

Given its role in the synthesis of various compounds, it is likely that it interacts with a variety of enzymes and cofactors .

Transport and Distribution

Given its solubility in common organic solvents and inorganic salt flame retardants , it is likely that it can be transported and distributed within cells and tissues.

Subcellular Localization

Given its chemical properties, it is likely that it can interact with various cellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (1-Diazo-2-oxopropyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl (2-oxopropyl)phosphonate with sodium hydride (NaH) in benzene and tetrahydrofuran (THF). The mixture is cooled on ice, and a solution of dimethyl (2-oxopropyl)phosphonate in dry benzene is added. The reaction mixture is stirred at room temperature for one hour, followed by the addition of p-toluenesulfonyl hydrazide. The mixture is then stirred overnight, filtered, and concentrated under vacuum to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-Diazo-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, p-toluenesulfonyl hydrazide, and various catalysts such as rhodium. Reaction conditions often involve solvents like benzene, THF, and acetonitrile, with temperature control to optimize the reaction outcomes .

Major Products Formed

The major products formed from reactions involving this compound include:

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-Diazoacetonylphosphonate
  • Dimethyl (1-azoacetonyl)phosphonate
  • Dimethyl (acetyldiazomethyl)phosphonate
  • Ohira-Bestmann Reagent

Uniqueness

Dimethyl (1-Diazo-2-oxopropyl)phosphonate is unique due to its high reactivity and versatility in organic synthesis. It can participate in a wide range of reactions, making it a valuable reagent for the synthesis of complex molecules. Its ability to form stable diazo intermediates and undergo cycloaddition reactions distinguishes it from other similar compounds .

Properties

IUPAC Name

1-diazo-1-dimethoxyphosphorylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHSJJGGWYIFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455381
Record name Dimethyl (1-Diazo-2-oxopropyl)phosphonate
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90965-06-3
Record name Dimethyl (1-diazo-2-oxopropyl)phosphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl (1-Diazo-2-oxopropyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (1-diazo-2-oxopropyl)phosphonate
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Record name DIMETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE
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Synthesis routes and methods I

Procedure details

To sodium hydride (188 mg of a 60% solution in mineral oil, 113 mg clean, 4.70 mmol) in 14 mL of benzene and 2.5 mL of tetrahydrofuran, add (2-oxo-propyl)-phosphonic acid dimethyl ester (743 mg, 618 μL, 4.48 mmol) as a solution in 5 mL of benzene at 0° C. dropwise. The mix remains white and produces some gas. After 1 h at 0° C., add tosyl azide (940 mg, 4.70 mmol) as a solution in 2.5 mL of benzene and warm the mixture to RT. After 2.3 hours, pour the mix through a plug of Celite® rinsing with tetrahydrofuran, benzene, and ether. Concentrate the filtrate and purify the residue by chromatography (Hexanes/EtOAc gradient) to provide 794 mg of (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester as a yellow solid. This material may be used directly. Exact Mass 192.03: mass spectrum (aspci): m/z=165.0 (M+1 (—N2).
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5 mL
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940 mg
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2.5 mL
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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (0.32 g, 13.2 mmol) in 100 mL 6/1 benzene/tetrahydrofuran was added dimethyl 2-oxopropylphosphonate (2.0 g, 12 mmol) dropwise at 0° C. After the addition, the mixture was stirred at 0° C. for 1 hour and p-toluenesulfonyl azide (13% in toluene, 19.2 g, 12.6 mmol) was added dropwise. The mixture was allowed to warm to room temperature and stirred overnight. Water was added and extracted with ethyl acetate (twice). The combined organic layers were washed with brine and concentrated to provide the crude title compound which was used in the next step without purification. MS (DCI/NH3) m/z 193 (M+H)+.
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0.32 g
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benzene tetrahydrofuran
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Synthesis routes and methods III

Procedure details

To an ice-cooled solution of sodium hydride in dry toluene, (2-oxo-propyl)-phosphonic acid dimethyl ester was added slowly. The solution mixture was stirred for 1 hour. Methanesulfonyl azide, prepared by the reaction of methanesulfonyl chloride and sodium azide, dissolved in dry toluene and dry tetrahydrofuran was added to a solution. The mixture was allowed to slowly warm up to the ambient temperature and stirred for additional 2 hours. Filtration through a celite filter cake gave yellowish oil of (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester, which was used for the next step without any further purification.
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Synthesis routes and methods IV

Procedure details

To a suspension of 4.1 g of NaH (washed with hexane) in 110 mL of benzene and 25 mL of THF at 5° C., was added 15.5 g of dimethyl 2-oxopropylphosphonate (Formula 13) in 15 mL of benzene. The resulting solution was stirred at 5-10° C. for 1 hour. A solution of 24.7 g of 4-acetamidobenzenesulfonyl azide (Formula 14) in 25 mL of benzene and 50 mL of THF was then added and the mixture was stirred at room temperature for 2 hours. The yellow suspension was filtered through celite and washed with ethyl ether. The filtrate was concentrated to give 18 g of dimethyl 1-diazo-2-oxopropylphosphonate (Formula 15) as a light yellow oil.
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Synthesis routes and methods V

Procedure details

A suspension of dimethyl(2-oxopropyl)phosphonate (2.1 g, 12.9 mmol) and potassium carbonate (2.2 g, 15.9 mmol) in dry MeCN (40 mL) was treated with slow addition of a solution of 4-dodecylbenzenesulfonyl azide (5.7 g, 16.2 mmol) in dry MeCN (90 mL) for over 30 min. After being stirred for 2.5 h under N2 atmosphere at room temperature, the mixture was treated with saturated NH4Cl (100 mL), poured into a separatory funnel and extracted with EtOAc (3×100 mL), dried over Na2SO4, filtered, solvent evaporated and the residue chromatographed in a cartridge of silicagel (40 g) eluted with 15% to 100% EtOAc in hexane (UV detection at 254 nm), to afford reagent 29 as a light yellow oil.
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2.1 g
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40 mL
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90 mL
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100 mL
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